molecular formula C14H8Br2O3 B12627695 2-(3,5-Dibromobenzoyl)benzoic acid CAS No. 917776-94-4

2-(3,5-Dibromobenzoyl)benzoic acid

Cat. No.: B12627695
CAS No.: 917776-94-4
M. Wt: 384.02 g/mol
InChI Key: GLBLRQFXWBMBPN-UHFFFAOYSA-N
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Description

2-(3,5-Dibromobenzoyl)benzoic acid is an organic compound characterized by the presence of two bromine atoms attached to a benzoyl group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromobenzoyl)benzoic acid typically involves the bromination of anthranilic acid, followed by diazotization and subsequent reactions. The bromination reaction is carried out at approximately 20°C. After the reaction, the crystals are filtered, washed with hot water to remove any residual anthranilic acid and hydrochloric acid, and then recrystallized using acetic acid to obtain o-amino-3,5-dibromobenzoic acid. This intermediate is then subjected to diazotization using sodium nitrite in hydrochloric acid at around 0°C. The diazonium salt formed is added to ethanol containing calcium sulfate at 60-70°C, followed by filtration and recrystallization with ethanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromobenzoyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can form new bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sodium nitrite, hydrochloric acid, ethanol, and calcium sulfate. The reactions are typically carried out under controlled temperatures ranging from 0°C to 70°C .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.

Scientific Research Applications

2-(3,5-Dibromobenzoyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromobenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromobenzoic acid
  • 3,5-Dinitrobenzoic acid
  • 2,5-Dibromobenzoic acid

Uniqueness

2-(3,5-Dibromobenzoyl)benzoic acid is unique due to the presence of both a benzoyl group and a benzoic acid moiety, along with two bromine atoms. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

CAS No.

917776-94-4

Molecular Formula

C14H8Br2O3

Molecular Weight

384.02 g/mol

IUPAC Name

2-(3,5-dibromobenzoyl)benzoic acid

InChI

InChI=1S/C14H8Br2O3/c15-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)14(18)19/h1-7H,(H,18,19)

InChI Key

GLBLRQFXWBMBPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Br)Br)C(=O)O

Origin of Product

United States

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